molecular formula C13H15N3O4S B11303759 2,4-dihydroxy-6-methyl-N-(2-phenylethyl)pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-(2-phenylethyl)pyrimidine-5-sulfonamide

Cat. No.: B11303759
M. Wt: 309.34 g/mol
InChI Key: TVMQDBDXESUBLR-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-6-OXO-N-(2-PHENYLETHYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-(2-PHENYLETHYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-keto esters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-(2-PHENYLETHYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
  • 4-METHYL-6-OXO-N-(2-PHENYLETHYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

Uniqueness

Compared to similar compounds, 2-HYDROXY-4-METHYL-6-OXO-N-(2-PHENYLETHYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE may exhibit unique biological activities or chemical reactivity due to the presence of specific functional groups. These differences can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-9-11(12(17)16-13(18)15-9)21(19,20)14-8-7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H2,15,16,17,18)

InChI Key

TVMQDBDXESUBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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